N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
CAS No.: 1021058-95-6
Cat. No.: VC7347053
Molecular Formula: C17H14FN3O2S2
Molecular Weight: 375.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021058-95-6 |
|---|---|
| Molecular Formula | C17H14FN3O2S2 |
| Molecular Weight | 375.44 |
| IUPAC Name | N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C17H14FN3O2S2/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23) |
| Standard InChI Key | QISUDFJTKCRODS-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-[4-(3-(4-fluoroanilino)-3-oxopropyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, reflects its intricate architecture. Key structural components include:
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A thiazole ring substituted at position 4 with a 3-(4-fluorophenylamino)-3-oxopropyl chain.
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A thiophene-2-carboxamide group attached to the thiazole’s position 2.
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A 4-fluorophenyl moiety linked via an amide bond.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1021058-95-6 |
| Molecular Formula | C₁₇H₁₄FN₃O₂S₂ |
| Molecular Weight | 375.44 g/mol |
| SMILES Notation | C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F |
| InChI Key | QISUDFJTKCRODS-UHFFFAOYSA-N |
The presence of fluorine enhances metabolic stability and membrane permeability, while the thiazole and thiophene rings contribute to π-π stacking interactions with biological targets .
Synthesis and Preparation
The synthesis of N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves multi-step organic reactions:
Thiazole Ring Formation
Thiazole cores are typically synthesized via Hantzsch thiazole synthesis, involving condensation of α-halo ketones with thioamides. For this compound, a substituted thioamide intermediate likely reacts with a halogenated ketone precursor to form the thiazole backbone.
Thiophene-2-carboxamide Attachment
The thiophene-2-carboxamide moiety is introduced via nucleophilic acyl substitution. Thiophene-2-carbonyl chloride reacts with the amino group on the thiazole ring under basic conditions .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiazole formation | α-bromoketone, thioamide, EtOH, reflux |
| 2 | Amide coupling | 4-fluoroaniline, EDCl, HOBt, DMF |
| 3 | Carboxamide functionalization | Thiophene-2-carbonyl chloride, pyridine |
Physicochemical Properties
Solubility
The compound’s logP value (estimated at ~2.8) suggests moderate lipophilicity, favoring cellular uptake. Poor aqueous solubility is anticipated due to the aromatic heterocycles.
Stability
The amide bonds and thioether linkages are susceptible to enzymatic hydrolysis in vivo, necessitating prodrug strategies for therapeutic applications .
Biological Activities and Hypothesized Mechanisms
While direct pharmacological studies are lacking, structurally related compounds exhibit promising bioactivity:
Antimicrobial Effects
Thiophene-carboxamides disrupt microbial cell membranes via lipid bilayer intercalation. Fluorine’s electronegativity potentiates interactions with bacterial efflux pumps.
Anti-inflammatory Action
Analogous compounds suppress COX-2 and NF-κB pathways, reducing prostaglandin synthesis. The thiazole ring’s sulfur atom may scavenge reactive oxygen species .
Research Gaps and Future Directions
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Synthetic Optimization: Current yields for multi-step synthesis are unreported. Flow chemistry or microwave-assisted methods could improve efficiency .
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In Vitro Screening: Prioritize assays against kinase panels, bacterial strains, and inflammatory cytokines.
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ADMET Profiling: Evaluate pharmacokinetics, toxicity, and metabolic pathways using in silico models.
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